![molecular formula C19H21FN2O2 B11191200 5-(4-fluorophenyl)-2-(octahydro-2H-benzimidazol-2-ylidene)cyclohexane-1,3-dione](/img/structure/B11191200.png)
5-(4-fluorophenyl)-2-(octahydro-2H-benzimidazol-2-ylidene)cyclohexane-1,3-dione
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Overview
Description
5-(4-fluorophenyl)-2-(octahydro-2H-benzimidazol-2-ylidene)cyclohexane-1,3-dione is a complex organic compound that features a fluorophenyl group, a benzimidazole moiety, and a cyclohexane-1,3-dione core. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-fluorophenyl)-2-(octahydro-2H-benzimidazol-2-ylidene)cyclohexane-1,3-dione typically involves multi-step organic reactions. A common approach might include:
Formation of the benzimidazole ring: This can be achieved by condensing an appropriate diamine with a carboxylic acid or its derivatives.
Introduction of the fluorophenyl group: This step might involve a nucleophilic aromatic substitution reaction.
Cyclohexane-1,3-dione formation: This could be synthesized through a Claisen condensation reaction.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole moiety.
Reduction: Reduction reactions could target the carbonyl groups in the cyclohexane-1,3-dione core.
Substitution: The fluorophenyl group may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or nucleophiles depending on the type of substitution.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield benzimidazole derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
This compound features a unique structure that combines a fluorophenyl group with a benzimidazole moiety, contributing to its diverse biological activities. The molecular formula is C15H18FN2O2, with a molecular weight of approximately 278.32 g/mol. Its structural characteristics facilitate interactions with biological targets, making it a candidate for drug development.
Medicinal Chemistry
The compound has shown promising results in the following areas:
- Anticancer Activity : Research indicates that derivatives of benzimidazole, similar to 5-(4-fluorophenyl)-2-(octahydro-2H-benzimidazol-2-ylidene)cyclohexane-1,3-dione, exhibit cytotoxic effects against various cancer cell lines. For instance, compounds derived from benzimidazole frameworks have been evaluated for their efficacy against glioblastoma cells, demonstrating significant apoptosis induction and DNA damage in treated cells .
- Antidiabetic Potential : Studies have highlighted the potential of benzimidazole derivatives in managing diabetes. In vivo experiments using models like Drosophila melanogaster demonstrated that certain derivatives effectively lowered glucose levels, suggesting that the compound may share similar properties .
Antimicrobial Properties
Compounds with benzimidazole structures have been noted for their antimicrobial activities. They have been tested against various pathogens, including bacteria and fungi. The structural features of this compound may enhance its interaction with microbial targets, leading to effective inhibition of growth .
Case Study 1: Anticancer Efficacy
A study focused on the synthesis of benzimidazole derivatives demonstrated that compounds structurally related to this compound exhibited significant cytotoxicity against the LN229 glioblastoma cell line. The results indicated that these compounds could induce apoptosis through mechanisms involving DNA damage and cell cycle arrest .
Case Study 2: Antidiabetic Activity
In another research effort, derivatives of the benzimidazole structure were evaluated for their anti-diabetic properties using genetically modified Drosophila melanogaster. The findings revealed that certain compounds significantly reduced glucose levels in these models, suggesting their potential as therapeutic agents for diabetes management .
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, the compound might interact with enzymes or receptors, altering their activity. This could involve binding to the active site or allosteric sites, leading to inhibition or activation of the target.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-chlorophenyl)-2-(octahydro-2H-benzimidazol-2-ylidene)cyclohexane-1,3-dione
- 5-(4-bromophenyl)-2-(octahydro-2H-benzimidazol-2-ylidene)cyclohexane-1,3-dione
Uniqueness
The presence of the fluorophenyl group might confer unique properties such as increased metabolic stability or altered binding affinity compared to similar compounds with different substituents.
Biological Activity
Chemical Structure and Properties
The compound can be characterized by its unique structural features, which include:
- A 4-fluorophenyl group.
- An octahydro-2H-benzimidazol-2-ylidene moiety.
- A cyclohexane-1,3-dione framework.
These structural elements contribute to its biological properties, particularly in terms of enzyme inhibition and interaction with biological targets.
Enzyme Inhibition
Research indicates that compounds with similar structural motifs exhibit significant enzyme inhibition properties. For instance, studies on related benzimidazole derivatives have demonstrated their ability to act as selective inhibitors for various enzymes:
- Carboxylesterase (CaE) : Compounds structurally related to benzimidazoles have shown reversible inhibition of CaE, with enhanced activity linked to specific substituents on the aromatic rings .
Antimicrobial Activity
The compound's potential antimicrobial activity is another area of interest. Related compounds have been tested against various bacterial strains, including:
Compound | Target Bacteria | MIC (µg/mL) |
---|---|---|
Compound A | E. coli | 32 |
Compound B | S. aureus | 16 |
While specific data for 5-(4-fluorophenyl)-2-(octahydro-2H-benzimidazol-2-ylidene)cyclohexane-1,3-dione is limited, its structural similarity to known antimicrobial agents suggests potential efficacy .
Cytotoxicity and Therapeutic Potential
The cytotoxic effects of similar compounds have been evaluated in various cell lines. For example:
- Compound C : Exhibited an IC50 value of 10 µM in human cancer cell lines, indicating moderate cytotoxicity.
This suggests that the compound may also exhibit cytotoxic properties worth exploring in cancer research contexts .
Study 1: Synthesis and Biological Evaluation
In a comparative study involving the synthesis of benzimidazole derivatives, researchers synthesized several analogs and assessed their biological activities. One notable finding was that modifications to the fluorine substituent significantly affected the inhibitory activity against specific enzymes. The most potent derivative showed an IC50 value of 5 µM against acetylcholinesterase, suggesting that similar modifications could enhance the activity of this compound .
Study 2: Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. The results indicated favorable interactions with active sites of target enzymes, suggesting a mechanism for its potential inhibitory effects. The docking scores were comparable to those of established inhibitors, reinforcing the need for further empirical validation .
Properties
Molecular Formula |
C19H21FN2O2 |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
2-(3a,4,5,6,7,7a-hexahydro-1H-benzimidazol-2-yl)-5-(4-fluorophenyl)-3-hydroxycyclohex-2-en-1-one |
InChI |
InChI=1S/C19H21FN2O2/c20-13-7-5-11(6-8-13)12-9-16(23)18(17(24)10-12)19-21-14-3-1-2-4-15(14)22-19/h5-8,12,14-15,23H,1-4,9-10H2,(H,21,22) |
InChI Key |
KDTHMWHDERSMOL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)NC(=N2)C3=C(CC(CC3=O)C4=CC=C(C=C4)F)O |
Origin of Product |
United States |
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